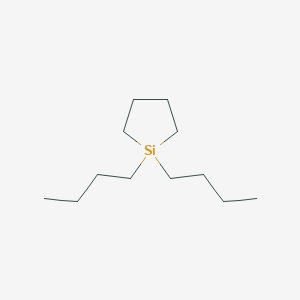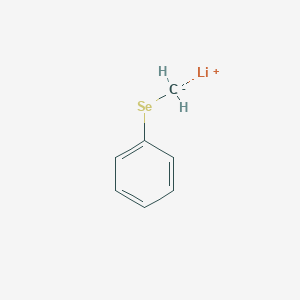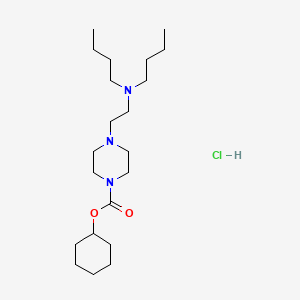![molecular formula C32H44N2O6 B14707300 1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14707300.png)
1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[125315,901,1402,1106,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate is a complex organic compound with a unique hexacyclic structure This compound is characterized by multiple hydroxyl groups, ether linkages, and a pyrrole carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including cyclization, hydroxylation, and esterification reactions. A possible synthetic route could start with the formation of the hexacyclic core through a series of cyclization reactions. Subsequent hydroxylation steps would introduce the hydroxyl groups at specific positions. Finally, esterification with 2,4,5-trimethyl-1H-pyrrole-3-carboxylic acid would yield the target compound.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of advanced techniques such as flow chemistry, which allows for precise control over reaction parameters and scalability.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ester or amide derivatives.
科学的研究の応用
Chemistry
The compound’s unique structure makes it a valuable subject for studying complex organic synthesis and reaction mechanisms.
Biology
Medicine
Possible use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Applications in materials science for developing new polymers or as a catalyst in organic reactions.
作用機序
The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxyl and ester groups suggests potential for hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological targets.
類似化合物との比較
Similar Compounds
- **1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl acetate
- **1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl benzoate
Uniqueness
The presence of the 2,4,5-trimethyl-1H-pyrrole-3-carboxylate moiety distinguishes this compound from its analogs, potentially offering unique biological activities and chemical properties.
特性
分子式 |
C32H44N2O6 |
|---|---|
分子量 |
552.7 g/mol |
IUPAC名 |
1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C32H44N2O6/c1-18-19(2)33-20(3)26(18)27(36)39-21(4)23-9-10-31-24-8-7-22-15-30(37)12-11-28(22,5)32(24,40-30)25(35)16-29(23,31)17-34(6)13-14-38-31/h8-9,21-22,25,33,35,37H,7,10-17H2,1-6H3/t21?,22-,25?,28+,29?,30+,31+,32?/m1/s1 |
InChIキー |
MBORMZYFFQKAPD-XNBKECEUSA-N |
異性体SMILES |
CC1=C(NC(=C1C(=O)OC(C)C2=CC[C@@]34C2(CC(C56C3=CC[C@H]7[C@@]5(CC[C@@](C7)(O6)O)C)O)CN(CCO4)C)C)C |
正規SMILES |
CC1=C(NC(=C1C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


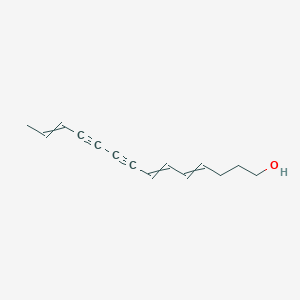
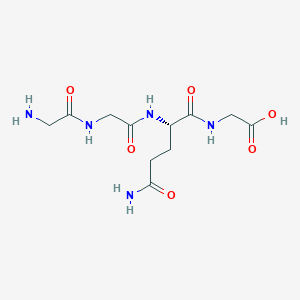
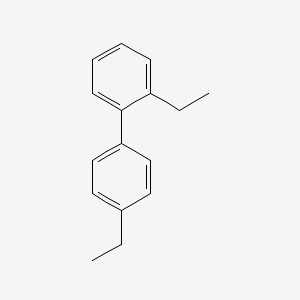

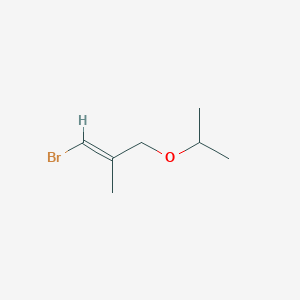

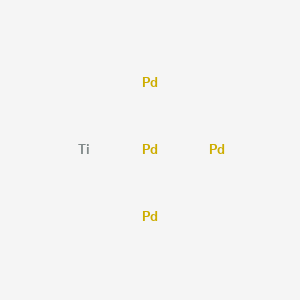

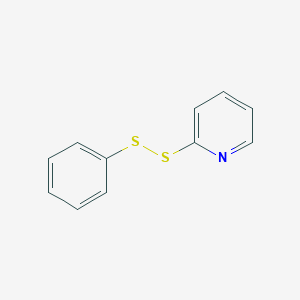
![2,3-Dimethyl-6-(piperidin-1-yl)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-ol](/img/structure/B14707279.png)
